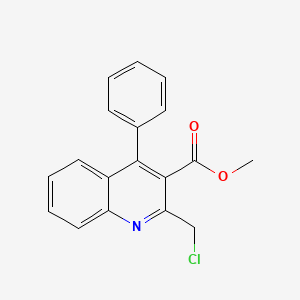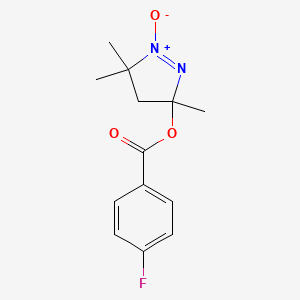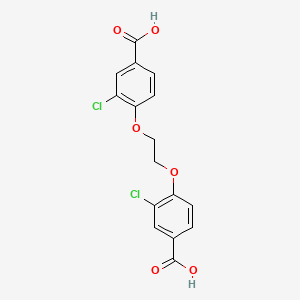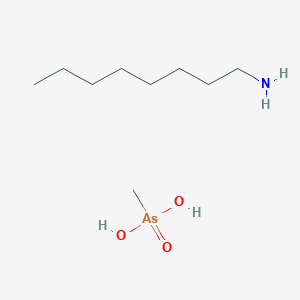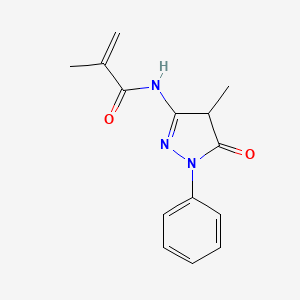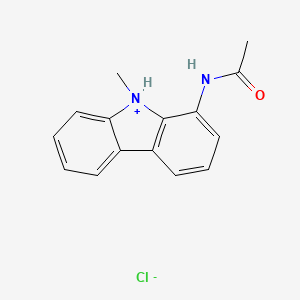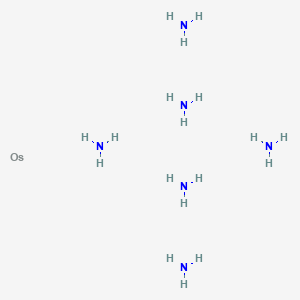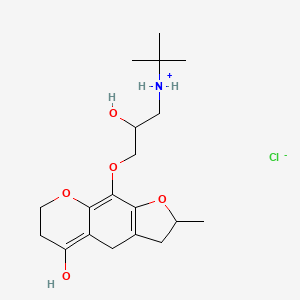
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is a chemical compound with the molecular formula C10H17NaO. It is a derivative of cyclohexanemethanol, where the hydrogen atoms are replaced by sodium ions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt typically involves the reaction of 2,2,6-trimethylcyclohexanemethanol with a sodium-containing reagent. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with sodium ions. Common reagents used in this synthesis include sodium hydride (NaH) or sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The sodium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt involves its interaction with specific molecular targets. The sodium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanemethanol: The parent compound without the sodium substitution.
2,2,6-Trimethylcyclohexanemethanol: A similar compound with different substitution patterns.
Cyclohexylmethanol: Another derivative with a different functional group.
Uniqueness
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68856-42-8 |
|---|---|
Fórmula molecular |
C10H17NaO |
Peso molecular |
176.23 g/mol |
Nombre IUPAC |
sodium;(2,6,6-trimethylcyclohexen-1-yl)methanolate |
InChI |
InChI=1S/C10H17O.Na/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7H2,1-3H3;/q-1;+1 |
Clave InChI |
JOJFOJUEXQNLGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


